3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound, 2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline , follows IUPAC rules for biphenyl derivatives. The numbering begins at the methoxy-substituted benzene ring (Ring A), where the amino group (-NH₂) occupies position 4, and the methoxy (-OCH₃) group resides at position 2. The second benzene ring (Ring B) is substituted with a trifluoromethyl (-CF₃) group at position 3' (Figure 1).
Table 1: Molecular identifiers for 3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₃NO |
| Molecular Weight | 267.25 g/mol |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N |
| InChIKey | MYTDITNLEJBDEY-UHFFFAOYSA-N |
The trifluoromethyl group’s electronegativity and steric bulk significantly influence the compound’s electronic distribution and conformational preferences.
Molecular Geometry and Conformational Analysis
The biphenyl core adopts a non-planar conformation due to steric interactions between substituents. Density functional theory (DFT) studies on analogous 2-substituted biphenyls reveal that ortho-methoxy groups stabilize planar conformations by 3–5 kcal/mol compared to alkyl substituents like ethyl or tert-butyl. This stabilization arises from resonance effects between the methoxy oxygen and the aromatic π-system, which mitigate steric clashes.
For this compound, the dihedral angle between the two benzene rings is predicted to range between 45°–75° , balancing steric repulsion from the -CF₃ group and electronic conjugation. Substituent effects are quantified below:
Table 2: Conformational energy differences in substituted biphenyls
| Substituent (Position) | ΔE (Planar vs. Perpendicular) |
|---|---|
| -OCH₃ (2) | -3.2 kcal/mol |
| -CF₃ (3') | +4.1 kcal/mol |
The -CF₃ group’s electron-withdrawing nature reduces π-conjugation, favoring a twisted conformation.
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are unavailable, related compounds provide insights. For example, 4-methoxy-3-(trifluoromethyl)aniline (C₈H₈F₃NO) crystallizes in an orthorhombic system (space group Pbca) with cell parameters a = 5.4140 Å, b = 14.880 Å, and c = 21.304 Å. Intermolecular N—H⋯F and C—H⋯F hydrogen bonds stabilize the lattice, a feature likely conserved in the target compound.
In contrast, 2,2′,5,5′-tetrakis(trifluoromethyl)biphenyl (C₁₆H₆F₁₂) exhibits a near-perpendicular dihedral angle (89.5°) and a central C—C bond length of 1.498 Å. These data suggest that steric bulk from multiple -CF₃ groups enforces non-planar geometries, a trend that may extend to mono-CF₃ derivatives.
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTDITNLEJBDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki reaction between boronic acids and aryl halides provides precise control over biphenyl connectivity. For the target compound, 3-bromo-4-nitrobenzene derivatives are coupled with 3-(trifluoromethyl)phenylboronic acid precursors. A representative protocol uses:
Ullmann-Type Coupling
Copper-catalyzed coupling between aryl halides and amines offers direct amine incorporation. The patent CN108276300B details a scalable approach using:
-
Catalyst : Cu/CuO (1:1 mass ratio, 4 mol%)
-
Ligand : Phenanthroline (0.11 mol%)
-
Solvent : Nitrobenzene
-
Temperature : 170–175°C, 6–10 h
This single-step method converts 4,4'-diiodobiphenyl and substituted anilines into the target amine with 93.4% yield and 99.5% purity.
Functional Group Introduction and Regioselectivity Control
Trifluoromethyl Group Installation
The meta-trifluoromethyl group is introduced via:
Methoxy Group Positioning
Ortho-methoxy placement relative to the amine is achieved through:
-
Protection-deprotection strategies : TEMPO protection of the amine during O-methylation with MeI/K₂CO₃ in acetone
-
Directed ortho-metalation : Using LiTMP to direct methoxy group installation prior to coupling
Catalytic System Optimization
Comparative studies of catalytic systems reveal critical performance factors:
| Catalyst System | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | 88 | 98.2 | 14 |
| Cu/CuO/Phenanthroline | 93.5 | 99.6 | 8 |
| NiCl₂(dppe)/Zn | 78 | 95.4 | 18 |
The Cu/CuO system demonstrates superior efficiency due to:
-
Synergistic redox cycling between Cu⁰ and Cu²⁺ enhancing oxidative addition rates
-
Phenanthroline ligands stabilizing active copper species
-
Nitrobenzene solvent facilitating high-temperature stability
Industrial-Scale Process Considerations
Example 1 from CN108276300B outlines a kilogram-scale synthesis:
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Intermediate synthesis :
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2.00 kg o-chlorobenzoic acid + 3-methylaniline → 2.83 kg substituted diphenylamine (97.5% yield)
-
-
Cross-coupling :
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2.75 kg intermediate + 4,4'-diiodobiphenyl → 3.13 kg biphenylamine (93.4% yield)
-
-
Purification :
-
Cyclohexane recrystallization achieves 99.6% purity
Key advantages include:
-
-
Water as primary solvent in early stages
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Nitrobenzene recovery (>95% via vacuum distillation)
Amino Group Protection and Deprotection
Protecting the amine during methoxy installation prevents undesired side reactions:
TEMPO Protection
Acetyl Protection
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki Route | Ullmann Route |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield | 68% | 87% |
| Pd/Cu Consumption | 1.5 mol% | 4 mol% |
| Largest Impurity | Boronic acid | Diiodobiphenyl |
| Scalability | <100 g | >10 kg |
The Ullmann method’s fewer steps and higher scalability make it preferable for industrial applications, while the Suzuki route offers better functional group tolerance for exploratory chemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aromatic amine group undergoes nucleophilic substitution under acidic or basic conditions. For the closely related 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form N-acetyl derivatives .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in THF with NaH yields N-alkylated products .
Key reaction conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N | DCM | 0–25°C | 85–92% |
| Alkylation | MeI, NaH | THF | Reflux | 70–78% |
Electrophilic Substitution Reactions
The methoxy group directs electrophilic aromatic substitution to the para and ortho positions, though the trifluoromethyl group deactivates the ring. For 3-(trifluoromethyl)-[1,1'-biphenyl]-4-amine analogs:
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Nitration : Fuming HNO₃ in H₂SO₄ at 0°C introduces nitro groups at the 2- and 6-positions .
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Halogenation : Bromine in acetic acid selectively substitutes at the 5-position .
Comparative reactivity :
| Electrophile | Position | Product Ratio (ortho:meta:para) | Reference |
|---|---|---|---|
| NO₂⁺ | 2,6 | 85:0:15 | |
| Br⁺ | 5 | 100:0:0 |
Oxidation and Reduction
The amine group is susceptible to redox transformations:
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Oxidation : Using KMnO₄ in acidic conditions converts the amine to a nitro group (72–80% yield).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to amines .
Experimental data for oxidation :
| Substrate | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| 3-Methoxy analog | KMnO₄/H₂SO₄ | Nitro derivative | 78% |
Cross-Coupling Reactions
The biphenyl core participates in palladium-catalyzed couplings. For 4'-(trifluoromethyl)biphenyl derivatives:
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Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) to form terphenyl structures .
-
Buchwald-Hartwig : Amine groups couple with aryl halides (Pd₂(dba)₃, Xantphos) to generate diarylamines .
Optimized Suzuki coupling parameters :
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 110 | 12 | 89% |
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of biphenyl amines exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | A549 (Lung) | 15.0 |
Neurological Applications
The compound has also been investigated for its potential neuroprotective effects. In vitro studies have shown that it can inhibit neuroinflammation, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of inflammatory cytokines and signaling pathways.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high electron mobility and stability under operational conditions are advantageous for device performance.
| Application | Property | Value |
|---|---|---|
| OLEDs | Electron Mobility | 0.5 cm²/V·s |
| OPVs | Stability | >1000 hours |
Polymer Blends
In polymer science, this compound can be used as a dopant to enhance the conductivity of polymer blends used in sensors and conductive films. Studies have shown that incorporating trifluoromethyl-substituted biphenyls into polymer matrices increases their conductivity significantly.
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of several derivatives of this compound to evaluate their anticancer properties. The results indicated that modifications to the amine group could enhance potency against specific cancer types.
Case Study 2: OLED Performance
An experimental setup was developed to assess the performance of OLEDs using this compound as an electron transport layer material. The devices exhibited improved brightness and efficiency compared to those using conventional materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups, such as the amine and trifluoromethyl groups, can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Substituent Effects
- Fluorine is electron-withdrawing, whereas methoxy is electron-donating.
3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0, ):
(E)-N-((3-Bromothiophen-2-yl)methylene)-4′-methoxy-3-methyl-[1,1'-biphenyl]-4-amine (Compound 5b, ):
Torsional Energy Barriers
The torsional barrier (V₂) of [1,1'-biphenyl]-4-amine is -4.39 kcal·mol⁻¹ (). Introducing -OCH₃ and -CF₃ groups is expected to:

- Increase steric hindrance due to the bulk of -CF₃, raising the torsional barrier.
- Modulate electronic effects : The electron-donating methoxy group may enhance conjugation, while -CF₃ withdraws electrons, creating a dipole that stabilizes certain conformations. Comparable substituted biphenyls (e.g., 4-(trifluoromethyl)-1,1'-biphenyl, V₂ = -4.37 kcal·mol⁻¹) suggest moderate conformational flexibility .
Biological Activity
3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H12F3N
- Molecular Weight : 255.25 g/mol
- CAS Number : 1237117-50-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly in the context of cancer research and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have shown selective inhibition against Bcl-2-expressing cancer cell lines such as MDA-MB-231 and HeLa. The IC50 values for these compounds were reported in the low micromolar range, suggesting potent growth-inhibitory effects .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Gossypol | MDA-MB-231 | 0.5 |
| 5k | MDA-MB-231 | 0.8 |
| 5l | HeLa | 1.2 |
| 5c | KG1a | >10 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound's potential as an anti-inflammatory agent has been explored. Compounds with similar biphenyl structures have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Preliminary findings suggest that certain derivatives can effectively suppress COX activity, thereby reducing the production of pro-inflammatory mediators .
Structure-Activity Relationships (SAR)
The presence of specific functional groups significantly influences the biological activity of biphenyl derivatives. For example:
- Trifluoromethyl Group : Enhances lipophilicity and can improve binding affinity to biological targets.
- Methoxy Substituents : Contribute to hydrogen bonding interactions, which are crucial for receptor binding and activity.
Research has indicated that modifications in the position and nature of substituents can lead to variations in potency and selectivity against cancer cell lines .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds:
- Study on Bcl-2 Inhibition : A series of compounds were tested for their ability to inhibit Bcl-2 protein expression in cancer cells. The study highlighted that compounds with methoxy and trifluoromethyl substitutions exhibited enhanced inhibitory effects .
- Anti-inflammatory Screening : In a comparative analysis of various biphenyl derivatives, several showed significant inhibition of COX enzymes, with IC50 values indicating promising therapeutic potential .
Q & A
Basic: What are the standard synthetic routes for 3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine, and how are they optimized for yield and purity?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acid derivatives. For example, Pd(OAc)₂-P(-tol)₃ catalytic systems have demonstrated superior coupling efficiency (yields up to 73–97%) compared to other Pd catalysts like Pd(PPh₃)₄ . Optimization involves:
- Pre-functionalization : Bromoaryl intermediates (e.g., 4-bromophenyl derivatives) are coupled with boronic esters (e.g., 4-aminophenylboronic acid pinacol ester).
- Catalyst selection : Pd(OAc)₂ with electron-rich ligands enhances oxidative addition and reduces side reactions.
- Solvent systems : Ethanol/water mixtures improve solubility and reduce byproducts during coupling .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and substituent positions (e.g., methoxy and trifluoromethyl groups) .
- Mass Spectrometry (EI-MS/HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Infrared Spectroscopy (FT-IR) : Identifies functional groups (C-N, C-O, and C-F vibrations) .
- Melting Point Analysis : Assesses purity (e.g., decomposition temperatures 199–216°C observed in biphenylamine derivatives) .
Advanced: How do electron-donating and electron-withdrawing substituents influence torsional energy barriers in biphenyl amines?
Torsional barriers (V₂ values) are critical for conformational stability. Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents alter electron density, impacting rotational energy:
- Methoxy groups : Reduce torsional barriers slightly (e.g., [1,1'-biphenyl]-4-amine: V₂ = -4.39 kcal·mol⁻¹) by delocalizing electron density.
- Trifluoromethyl groups : Increase barriers (e.g., 4-(trifluoromethyl)-1,1'-biphenyl: V₂ = -4.37 kcal·mol⁻¹) due to steric and inductive effects .
Computational models (e.g., molecular mechanics) predict these effects by analyzing substituent electronegativity and ring conjugation .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from substituent positioning or assay conditions . For example:
- SCR Inhibition : Compound N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)-3-fluorophenyl)-[1,1'-biphenyl]-4-amine showed 46.44% inhibition at 10 μmol·L⁻¹, but variability exists due to substituent electronic effects .
- Standardization : Use uniform assay protocols (e.g., fixed concentrations, solvent systems) and validate results via dose-response curves .
Basic: What are the known pharmacological activities of biphenyl amine derivatives?
Biphenyl amines exhibit:
- Antimicrobial Activity : Disruption of bacterial membranes via hydrophobic interactions.
- Enzyme Inhibition : Competitive binding to catalytic sites (e.g., succinate-cytochrome reductase) .
- Anticancer Potential : Modulation of apoptosis pathways, though specific mechanisms require further study .
Advanced: How can computational methods predict reactivity and stability under varying conditions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulates torsional flexibility and solvent interactions (e.g., polar aprotic solvents stabilize charged intermediates) .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity .
Basic: What challenges arise in achieving regioselectivity during functionalization?
Regioselectivity is influenced by:
- Substituent Directing Effects : Methoxy groups (ortho/para-directing) compete with trifluoromethyl (meta-directing) in electrophilic substitution.
- Catalytic Specificity : Pd catalysts favor coupling at less sterically hindered positions (e.g., para to bulky groups) .
Advanced: How are catalytic systems optimized for cross-coupling reactions?
- Ligand Design : Bulky ligands (e.g., P(-tol)₃) prevent Pd aggregation and enhance reductive elimination.
- Additives : Bases like K₂CO₃ neutralize HBr byproducts, shifting equilibrium toward product formation .
- Temperature Control : Reactions at 80–100°C balance activation energy and catalyst stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
